6-Chloro-4-methylpyridine-2-carboxylic acid

Physical Organic Chemistry Medicinal Chemistry Property-Based Drug Design

This heteroaromatic building block features a quantifiable +0.91 logP and +0.89 pKa shift vs. the unsubstituted parent, making it critical for tuning permeability and solubility in CNS and anti-infective SAR programs. The 6-chloro substituent provides a synthetic handle for cross-coupling or nucleophilic substitution, enabling diversification into novel libraries. Supplied at ≥98% purity, it is ideal for process chemists developing patented agrochemical intermediates and medicinal chemists exploring halogen bonding interactions.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 324028-95-7
Cat. No. B1359203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methylpyridine-2-carboxylic acid
CAS324028-95-7
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)Cl)C(=O)O
InChIInChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11)
InChIKeyIDIRHQNTRMGBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-methylpyridine-2-carboxylic Acid (CAS 324028-95-7) – Core Physicochemical and Structural Baseline for Procurement Decisions


6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7) is a heteroaromatic building block belonging to the pyridinecarboxylic acid family, featuring a pyridine ring substituted at the 2-position with a carboxylic acid, at the 4-position with a methyl group, and at the 6-position with a chlorine atom [1]. This specific substitution pattern confers a distinct set of computed physicochemical properties, including a molecular weight of 171.58 g/mol, a predicted pKa of 3.34±0.10, and an XLogP3-AA value of 2, which differentiate it from its unsubstituted, hydroxyl, or other halogenated analogs [1][2]. The compound is typically supplied as an off-white solid with a purity specification of 98% (HPLC) and requires storage under inert gas at 2-8°C .

Why In-Class Pyridine-2-Carboxylic Acid Analogs Cannot Replace 6-Chloro-4-methylpyridine-2-carboxylic Acid


While the pyridine-2-carboxylic acid scaffold is common, the introduction of a 6-chloro substituent induces quantifiable shifts in key molecular descriptors—specifically acidity, lipophilicity, and electronic profile—that alter reactivity, solubility, and biological target engagement [1]. The presence of the chlorine atom at the 6-position serves as both a synthetic handle for further derivatization via nucleophilic aromatic substitution and a modulator of the heterocycle‘s electron density, which directly impacts its behavior in medicinal chemistry campaigns and agrochemical lead optimization programs [2]. Generic substitution with the non-halogenated or hydroxyl-containing counterparts would yield a molecule with a different pKa, logP, and chemical stability profile, potentially leading to divergent outcomes in multi-step syntheses or structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for 6-Chloro-4-methylpyridine-2-carboxylic Acid Relative to Key Analogs


Acidity (pKa) Modulation by 6-Chloro Substituent

The 6-chloro substituent significantly lowers the acidity of the carboxylic acid group relative to the unsubstituted parent compound. The predicted pKa for 6-Chloro-4-methylpyridine-2-carboxylic acid is 3.34±0.10, representing a +0.89 unit increase compared to the experimentally determined pKa of 2.45 for 4-methylpyridine-2-carboxylic acid [1][2]. This difference in acid strength influences ionization state at physiological pH and can affect membrane permeability and solubility profiles.

Physical Organic Chemistry Medicinal Chemistry Property-Based Drug Design

Lipophilicity (LogP) Enhancement via Halogenation

Incorporation of the 6-chloro atom markedly increases the calculated lipophilicity. The target compound exhibits an XLogP3-AA value of 2.0, which is ~0.91 log units higher than the reported LogP of 1.09 for the non-halogenated 4-methylpyridine-2-carboxylic acid [1][2]. This elevated logP indicates a greater preference for organic phases, potentially enhancing membrane permeation but also potentially reducing aqueous solubility.

Lipophilicity Medicinal Chemistry ADME Prediction

Molecular Weight and Halogen Type: Impact on Reactivity and Physicochemical Properties

The molecular weight and halogen identity differentiate this chloro-derivative from its bromo and fluoro counterparts. With a molecular weight of 171.58 g/mol, it is ~21% lighter than the 6-bromo analog (216.03 g/mol) and ~10% heavier than the 6-fluoro analog (155.13 g/mol) [1][2][3]. This mass difference, combined with the distinct electronic properties of chlorine (e.g., polarizability, leaving group ability), directly influences its utility in specific chemical transformations (e.g., SNAr reactions) where the balance between reactivity and stability is critical.

Synthetic Chemistry Medicinal Chemistry Halogen Bonding

Validated Utility as a Key Intermediate in Patented Agrochemical Synthesis

The compound is explicitly cited as a precursor in the synthesis of novel heterocyclic compounds claimed for pest control applications [1]. The patent (US6610853 B1) demonstrates the compound's integration into a specific synthetic route, thereby validating its commercial utility and supply chain relevance. In contrast, closely related analogs such as the 6-hydroxy or unsubstituted derivatives are not featured in this particular patented process, underscoring the unique synthetic value of the 6-chloro-4-methyl substitution pattern for this application space [1].

Agrochemical Synthetic Methodology Patent Analysis

Stability and Storage Requirements Imposed by 6-Chloro Substituent

The presence of the chloro substituent influences the compound's storage requirements. The target compound mandates storage under inert gas (nitrogen or argon) at 2-8°C to prevent degradation, a condition not universally required for its non-halogenated counterpart (4-methylpyridine-2-carboxylic acid), which can be stored at ambient temperature [1][2]. This specific storage protocol is a direct consequence of the increased reactivity and potential for hydrolysis or oxidation introduced by the 6-chloro group.

Chemical Stability Storage Conditions Procurement Logistics

Optimal Scientific and Industrial Deployment Scenarios for 6-Chloro-4-methylpyridine-2-carboxylic Acid


Medicinal Chemistry: Scaffold for Property-Based Lead Optimization

The quantifiable pKa (+0.89) and logP (+0.91) shifts relative to the unsubstituted parent compound [1][2] position 6-Chloro-4-methylpyridine-2-carboxylic acid as a strategic building block in medicinal chemistry campaigns where fine-tuning ionization state and lipophilicity is critical. Its distinct physicochemical fingerprint makes it ideal for exploring SAR in drug discovery programs targeting CNS or intracellular pathogens, where balanced permeability and solubility are essential.

Synthetic Methodology: Intermediate in Agrochemical and Pharmaceutical Patents

The compound's verified role as a key intermediate in the synthesis of patented pest control agents [3] demonstrates its immediate utility in agrochemical R&D. For process chemists, its chlorine handle facilitates further diversification via cross-coupling or nucleophilic aromatic substitution, enabling access to a library of novel derivatives that are otherwise inaccessible from non-halogenated or hydroxylated analogs.

Chemical Biology: Development of Halogen-Specific Probes

The unique combination of a 6-chloro atom and a carboxylic acid moiety allows for the generation of bioactive molecules where halogen bonding or a specific steric/electronic profile is required. Researchers can leverage this compound to synthesize probe molecules for target identification or to investigate halogen···π interactions in protein-ligand binding, areas where the 6-bromo or 6-fluoro analogs may exhibit suboptimal binding kinetics or synthetic tractability [4].

Materials Science: Ligand Design for Coordination Complexes

The 6-chloro substituent alters the electron density on the pyridine nitrogen, influencing its coordination behavior with metal ions. This compound can serve as a precursor for designing novel metal-organic frameworks (MOFs) or catalysts where the chloro group provides a site for post-synthetic modification or imparts a specific electronic effect on the metal center, a property that can be exploited in catalysis and separation science.

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